molecular formula C13H20FN3 B1523161 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 1019552-56-7

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

Cat. No.: B1523161
CAS No.: 1019552-56-7
M. Wt: 237.32 g/mol
InChI Key: ADKKOBXDYXKTOY-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (CAS: 1019552-56-7) is a fluorinated arylpiperazine derivative with the molecular formula C₁₃H₂₀FN₃ and a molecular weight of 237.32 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a 4-methylpiperazinyl group at the 4-position, linked to an ethanamine side chain. This compound is a liquid at room temperature and is supplied by American Elements for research purposes, though safety data remain unavailable .

The piperazine moiety enhances solubility and basicity, while the fluorine atom influences electronic properties and metabolic stability. Such structural attributes make it a candidate for medicinal chemistry applications, particularly in targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) where arylpiperazines are common pharmacophores.

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(15)11-3-4-13(12(14)9-11)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKKOBXDYXKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCN(CC2)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, a compound with the molecular formula C13H20FN3 and a molecular weight of 237.32 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Chemical Formula C13H20FN3
Molecular Weight 237.32 g/mol
CAS Number 1019552-56-7
IUPAC Name 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Appearance Liquid

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. The compound is thought to act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Key Mechanisms:

  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, which could have implications for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic Modulation : The presence of the piperazine moiety indicates potential interactions with serotonin receptors, which are critical in mood regulation.
  • Antitumor Activity : Some derivatives of similar compounds have shown promise in inhibiting tumor growth, suggesting a possible role in cancer therapy.

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties. For instance, studies have demonstrated that related piperazine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AHCT1160.64
Compound BKMS-12 BM1.40
Compound CSNU1677.4

These findings suggest that further research into the specific biological pathways influenced by this compound could yield valuable insights into its therapeutic potential.

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored through various in vitro assays. The compound's ability to modulate neurotransmitter systems may contribute to its potential use in treating neurodegenerative diseases.

Case Studies

A notable case study involved testing a derivative of this compound for its effects on cognitive function in animal models. The results indicated improved memory retention and reduced anxiety-like behaviors, supporting the hypothesis that this class of compounds may have neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • Key Differences :
    • Fluorine at the 5-position and piperazinyl group at the 2-position on the phenyl ring.
    • Molecular Weight : Similar to the parent compound (~237 g/mol).
  • Implications :
    • Altered spatial arrangement may affect receptor binding. For example, the 2-piperazinyl group could sterically hinder interactions with target proteins compared to the 4-position.
    • Reduced metabolic stability due to differing electronic effects from fluorine placement.

Heterocyclic Substitutions

  • Key Differences :
    • Replaces piperazine with a 2-methylimidazole group.
    • Molecular Weight : 219.26 g/mol (lower due to smaller heterocycle).
  • Implications: Reduced Basicity: Imidazole (pKa ~7) is less basic than piperazine (pKa ~9.5), altering solubility and ionization at physiological pH. Potential for hydrogen bonding via the imidazole nitrogen, which could enhance interactions with polar residues in enzyme active sites.

Side Chain Modifications

  • Key Differences :
    • Ethyl group on piperazine (vs. methyl in the parent compound).
    • Propan-1-amine side chain (vs. ethanamine).
    • Molecular Weight : 265.37 g/mol.
  • Implications: Increased lipophilicity from the ethyl group may enhance blood-brain barrier penetration.

Spacer and Substituent Variations

Compound D : 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4, )

  • Key Differences :
    • Piperazine attached via a methylene bridge to the phenyl ring.
    • Primary amine on the phenyl ring (vs. ethanamine chain).
  • Implications :
    • The methylene spacer increases molecular flexibility, possibly enabling broader binding modes.
    • The phenylamine group may reduce basicity compared to the ethanamine chain, altering pharmacokinetics.

Heterocyclic Additions

  • Key Differences :
    • Piperazine substituted with a thiazole ring .
    • Fluorine at the 2-position (vs. 3-position).
    • Molecular Weight : 306.40 g/mol.
  • Implications: Thiazole introduces sulfur, enabling hydrogen bonding and π-stacking interactions.

Comparative Data Table

Property Parent Compound Compound A Compound B Compound C Compound D Compound E
Molecular Weight 237.32 ~237 219.26 265.37 231.33 306.40
Key Substituents 3-F, 4-piperazinyl 5-F, 2-piperazinyl 3-F, 4-imidazolyl 4-F, ethylpiperazine 4-piperazinylmethyl 2-F, thiazolyl-piperazine
Basicity (pKa) ~9.5 (piperazine) ~9.5 ~7 (imidazole) ~9.5 ~9.5 ~9.5 (piperazine)
Lipophilicity (LogP)* Moderate Moderate Lower Higher Moderate Higher
Potential Applications CNS targets CNS targets Enzyme inhibitors CNS/PK enhancers Flexible binders Enzyme/receptor targets

*Estimated based on substituent effects.

Research Findings and Implications

  • Structural Isomerism : Positional changes (e.g., Compound A) significantly alter receptor binding profiles. For instance, 2-piperazinyl groups may reduce affinity for serotonin receptors compared to 4-substituted analogs .
  • Heterocyclic Swaps : Imidazole-based analogs (Compound B) show promise in kinase inhibition due to hydrogen-bonding capabilities, though reduced basicity may limit CNS uptake .
  • Side Chain Engineering : Compounds with ethylpiperazine (Compound C) exhibit improved metabolic stability in preclinical models, attributed to reduced cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

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